An In-depth Technical Guide to (4-Benzylmorpholin-2-yl)methanamine: Chemical Properties and Structure
An In-depth Technical Guide to (4-Benzylmorpholin-2-yl)methanamine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic considerations for (4-Benzylmorpholin-2-yl)methanamine, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features make it a valuable building block in medicinal chemistry, particularly for the synthesis of novel therapeutic agents.
Core Chemical Properties
(4-Benzylmorpholin-2-yl)methanamine is a chiral organic compound featuring a morpholine ring N-substituted with a benzyl group and a methanamine substituent at the 2-position. The presence of both a secondary amine and a tertiary amine within the morpholine scaffold, along with the aromatic benzyl group, imparts a range of physicochemical properties relevant to its application in drug design.
Data Presentation: Summary of Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (4-benzyl-1,4-oxazinan-2-yl)methylamine | [1] |
| CAS Number | 110859-47-7 | [1][2] |
| Molecular Formula | C₁₂H₁₈N₂O | [1][2] |
| Molecular Weight | 206.289 g/mol | [1][2] |
| Appearance | Orange liquid | [3] |
| Solubility in Water | Limited solubility | [4] |
| Storage Conditions | Room temperature, in a dark, inert atmosphere | [5] |
| SMILES | NCC1CN(CC2=CC=CC=C2)CCO1 | [1] |
| InChIKey | CKZVBXBEDDAEFE-UHFFFAOYNA-N | [1] |
Chemical Structure
The structure of (4-Benzylmorpholin-2-yl)methanamine is characterized by a saturated six-membered morpholine ring. The nitrogen atom of the morpholine is substituted with a benzyl group, and a methanamine group is attached to the carbon at the 2-position. This substitution pattern introduces a chiral center at the C2 position of the morpholine ring, meaning the compound can exist as two enantiomers. The specific stereochemistry is crucial for its biological activity and is a key consideration in its synthesis and application.
Experimental Protocols
A representative, generalized synthetic approach could involve the following key steps:
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Formation of a Dehydromorpholine Intermediate: This can be achieved through the cyclization of an appropriately substituted amino alcohol or through the dehydration of a morpholin-2-ol derivative.
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Asymmetric Reduction: The resulting dehydromorpholine can undergo asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand) to introduce the desired stereochemistry at the C2 position.
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Introduction of the Methanamine Group: This can be accomplished through various synthetic transformations, such as the reduction of a nitrile or the amination of a suitable precursor at the 2-position.
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Purification: The final compound would be purified using standard techniques such as column chromatography or distillation to achieve the desired level of purity.
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis and purification of a chiral 2-substituted morpholine derivative like (4-Benzylmorpholin-2-yl)methanamine.
Caption: Generalized workflow for the synthesis and purification of (4-Benzylmorpholin-2-yl)methanamine.
Biological Significance and Applications
(4-Benzylmorpholin-2-yl)methanamine and other morpholine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The morpholine scaffold is considered a "privileged" structure, as it is found in numerous biologically active compounds and approved drugs. These compounds have shown potential in the development of agents targeting the central nervous system, including treatments for neurological disorders. The structural features of (4-Benzylmorpholin-2-yl)methanamine, such as its ability to participate in hydrogen bonding and its lipophilic character, are thought to contribute to its potential for blood-brain barrier penetration.
While specific signaling pathways for (4-Benzylmorpholin-2-yl)methanamine have not been extensively elucidated in publicly available research, the broader class of morpholine derivatives has been investigated for its interaction with various receptors and enzymes. Further research is needed to fully understand the mechanism of action and therapeutic potential of this specific compound.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
